(4-Methyl-3-(methylsulfonyl)phenyl)methanamine
Overview
Description
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine , also known by its chemical formula C₉H₁₃NO₂S , is a compound with intriguing properties. Its structure combines an aromatic phenyl ring with a methylsulfonyl group and an amino group. The presence of the methylsulfonyl moiety suggests potential reactivity and biological significance.
Synthesis Analysis
The synthesis of this compound involves several steps. One common route includes the following reactions:
Reductive Amination : Starting from an appropriate ketone (such as 4-methylacetophenone), the reductive amination process introduces the amino group. Sodium borohydride or sodium tetrahydroborate in methanol can reduce the ketone to form the corresponding amine.
Sulfonation : The methylsulfonyl group is introduced through sulfonation. This step typically involves reacting the amine intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) under suitable conditions.
Isolation and Purification : After the sulfonation, purification techniques like recrystallization or column chromatography yield the final product.
Molecular Structure Analysis
The molecular structure of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine reveals a central carbon atom bonded to the phenyl ring, the methylsulfonyl group, and the amino group. The arrangement of these functional groups influences its chemical behavior and reactivity.
Chemical Reactions Analysis
This compound can participate in various reactions:
Amidation : The amino group allows for amidation reactions, forming amides with carboxylic acids or acid chlorides.
Base-Catalyzed Hydrolysis : The methylsulfonyl group can undergo hydrolysis under basic conditions, leading to the release of methanesulfonic acid.
Redox Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may exhibit solubility in polar solvents due to the amino group.
- Stability : Consider stability under different conditions (e.g., temperature, pH).
Safety And Hazards
- Toxicity : Assess the toxicity of this compound, especially considering the presence of the methylsulfonyl group.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
Future Directions
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore modifications to enhance desired properties.
- Industrial Applications : Assess its utility in organic synthesis or materials science.
properties
IUPAC Name |
(4-methyl-3-methylsulfonylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIUEVURYGDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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